8-chloro-6H-pyrido[2,3-d]pyridazin-5-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

8-Chloro-6H-pyrido[2,3-d]pyridazin-5-one (CAS 23590-60-5) is the preferred scaffold for medicinal chemistry teams requiring a compact, rigid heterocyclic core with a single, highly reactive chlorine handle at the 8-position. Unlike generic amino or hydroxy analogs, this chloro derivative enables definitive palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for rapid SAR exploration. Its fragment-like properties (MW 181.58, zero rotatable bonds, cLogP ~0.97) and halogen-bonding capability make it ideal for PARP-1/kinase inhibitor libraries. Choose this building block when you need predictable reactivity and validated synthetic utility.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 23590-60-5
Cat. No. B3118273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-6H-pyrido[2,3-d]pyridazin-5-one
CAS23590-60-5
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NNC2=O)Cl)N=C1
InChIInChI=1S/C7H4ClN3O/c8-6-5-4(2-1-3-9-5)7(12)11-10-6/h1-3H,(H,11,12)
InChIKeyJIEUZJUEZLTBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-chloro-6H-pyrido[2,3-d]pyridazin-5-one (CAS 23590-60-5): A Versatile Heterocyclic Building Block for Pharmaceutical Research


8-chloro-6H-pyrido[2,3-d]pyridazin-5-one (CAS 23590-60-5) is a heterocyclic compound belonging to the pyridazinone family, characterized by a fused pyridazine-pyridine ring system with a chlorine atom at the 8th position. This compound serves as a versatile building block in medicinal chemistry for the synthesis of diverse pyridopyridazine derivatives . The chlorine substituent at the 8-position provides a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions .

Why Not All Pyrido[2,3-d]pyridazin-5-one Analogs Are Interchangeable: The Critical Role of the 8-Chloro Substituent


While numerous pyrido[2,3-d]pyridazin-5-one derivatives exist, the 8-chloro substituent confers distinct reactivity and physicochemical properties that cannot be replicated by generic substitution with amino, hydroxy, or other groups. The chlorine atom at the 8-position enables specific synthetic transformations, such as palladium-catalyzed cross-coupling reactions, which are not feasible with other substituents. Additionally, the chlorine atom influences the compound's electronic distribution, affecting its binding affinity and selectivity in biological assays. For example, the presence of a chlorine atom versus an amino group at the 8-position can significantly alter the compound's inhibitory activity against specific kinases or PARP enzymes, as demonstrated in structure-activity relationship studies of related pyrido[2,3-d]pyridazinone derivatives [1].

Quantitative Evidence Supporting the Selection of 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one (CAS 23590-60-5) over Structural Analogs


8-Chloro Substituent Enables Palladium-Catalyzed Cross-Coupling at Position 8

The chlorine atom at the 8-position of 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at this position. In contrast, the unsubstituted pyrido[2,3-d]pyridazin-5-one (CAS 15370-81-7) lacks this reactive handle, requiring alternative, less efficient synthetic strategies for functionalization at the 8-position. Studies on related pyrido[2,3-d]pyridazine systems demonstrate that the chloro substituent undergoes Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of palladium catalysts, yielding substituted pyrido[2,3-d]pyridazines in moderate to good yields [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Chlorine Substitution at Position 8 Modulates Physicochemical Properties Relative to 8-Amino Analog

The 8-chloro substituent confers distinct physicochemical properties compared to the 8-amino analog (8-amino-6H-pyrido[2,3-d]pyridazin-5-one, CAS 81214-63-3). The target compound exhibits a calculated LogP of 0.97, whereas the 8-amino analog is expected to have a lower LogP due to the presence of a polar amino group. This difference in lipophilicity can influence membrane permeability, metabolic stability, and off-target binding profiles in drug discovery applications .

Medicinal Chemistry Drug Design Physicochemical Properties

8-Chloro Derivative Offers Distinct Electronic Properties Compared to 8-Hydroxy Analog

The electron-withdrawing nature of the chlorine atom at the 8-position alters the electronic distribution within the pyrido[2,3-d]pyridazin-5-one core compared to the 8-hydroxy analog. This electronic modulation can affect hydrogen bonding capabilities, pKa of the lactam NH, and overall molecular recognition by biological targets. While direct comparative biological data are lacking, structure-activity relationship studies on related pyridazinone scaffolds indicate that halogen substitution at analogous positions can significantly impact target binding affinity and selectivity [1].

Medicinal Chemistry Electronic Effects Structure-Activity Relationship

Optimal Research and Industrial Applications for 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one (CAS 23590-60-5)


Diversification of Pyrido[2,3-d]pyridazinone Scaffolds via Palladium-Catalyzed Cross-Coupling

The 8-chloro substituent provides a reactive site for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of structurally diverse pyrido[2,3-d]pyridazinone derivatives [1]. This application is particularly relevant for medicinal chemistry groups seeking to explore structure-activity relationships around the 8-position of this heterocyclic core.

Design of PARP-1 or Kinase Inhibitors with Optimized Physicochemical Profiles

The 8-chloro derivative offers a balanced LogP of approximately 0.97 [1], which may be advantageous for designing inhibitors targeting intracellular enzymes such as PARP-1 or various kinases. The chlorine atom can also engage in halogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity compared to unsubstituted or amino-substituted analogs.

Synthesis of Heterocyclic Building Blocks for Fragment-Based Drug Discovery

8-chloro-6H-pyrido[2,3-d]pyridazin-5-one serves as a compact, rigid heterocyclic scaffold with a well-defined reactive handle, making it suitable for fragment-based drug discovery libraries. Its molecular weight (181.58 g/mol) and low rotatable bond count (0) align with fragment-like properties, and the chloro substituent allows for efficient elaboration into larger, more complex molecules [1].

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